Fmoc-5-chloro-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

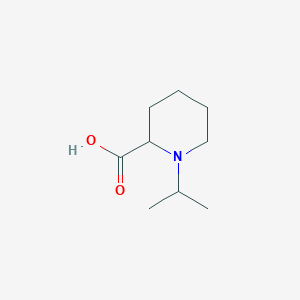

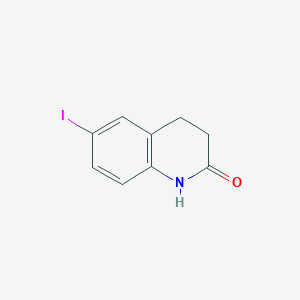

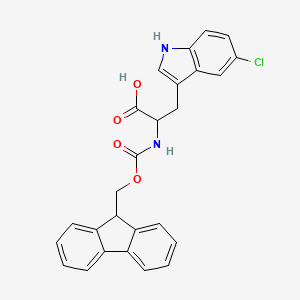

Fmoc-5-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, which is modified to include a 5-chloro substitution and protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This modification is typically used in the field of peptide synthesis, particularly when employing solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids without unwanted side reactions.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as Fmoc-5-chloro-DL-tryptophan, often involves the introduction of the Fmoc protecting group to the amino group of the target amino acid. While the provided papers do not directly discuss the synthesis of Fmoc-5-chloro-DL-tryptophan, they do provide insights into the synthesis of related compounds. For example, the scalable synthesis of Fmoc-protected blue fluorescent amino acid, l-4-cyanotryptophan, is reported to exploit an enantioselective phase transfer-catalyzed alkylation . This method could potentially be adapted for the synthesis of Fmoc-5-chloro-DL-tryptophan by changing the substitution pattern on the tryptophan molecule.

Molecular Structure Analysis

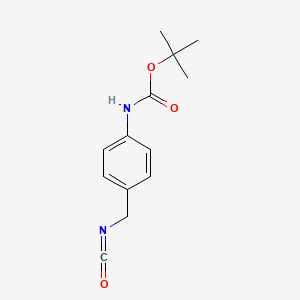

The molecular structure of Fmoc-5-chloro-DL-tryptophan would include the indole ring of tryptophan, substituted at the 5-position with a chlorine atom, and the Fmoc group attached to the nitrogen of the amino acid. The presence of the chlorine atom could potentially affect the electronic properties of the indole ring, influencing its reactivity and interactions during peptide synthesis.

Chemical Reactions Analysis

Fmoc-5-chloro-DL-tryptophan would be expected to participate in chemical reactions typical of Fmoc-protected amino acids in SPPS. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the carboxyl group of another amino acid to form a peptide bond. The chlorine atom on the indole ring may make the amino acid more susceptible to electrophilic aromatic substitution reactions, although this would be less relevant in the context of SPPS.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-5-chloro-DL-tryptophan would be influenced by both the Fmoc group and the chlorine substitution. The Fmoc group is known to be UV-active, which allows for monitoring the presence of the amino acid during purification processes. The chlorine substitution could increase the hydrophobicity of the amino acid, affecting its solubility and behavior in organic solvents used during peptide synthesis. The papers provided do not directly discuss the properties of Fmoc-5-chloro-DL-tryptophan, but they do mention the sensitivity of tryptophan derivatives to oxidation and alkylation, which is an important consideration during synthesis .

科学的研究の応用

Fluorescent Amino Acid Alternatives

Fmoc-5-chloro-DL-tryptophan has been explored as part of research into fluorescent amino acids. For instance, DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid, a fluorescent amino acid alternative to tryptophan, was synthesized for use in peptide substrates for peptidases. This amino acid was used to create Fmoc (fluoren-9-ylmethoxycarbonyl)-DL-Amp, allowing for the solid-phase synthesis of peptides containing these fluorescent amino acids (Knight, 1991).

Chromatography and Molecularly Imprinted Polymers

Fmoc-5-chloro-DL-tryptophan has been used in the study of chromatography on molecularly imprinted polymers. Isotherm data of Fmoc-tryptophan enantiomers were measured to understand the nature of the organic mobile phase, which is crucial in the separation and analysis of these compounds (Kim & Guiochon, 2005).

Solid-Phase Peptide Synthesis

It has been involved in solid-phase peptide synthesis, particularly in the synthesis of oligopeptides. The study of 5-hydroxytryptophan as a building block in oligopeptides using Fmoc/tBu SPPS indicates its significance in the development of therapeutic agents and in optimizing the characteristics of compounds (Lescrinier et al., 1995).

Synthesis of Novel Amino Acids and Peptides

Research has been conducted on synthesizing novel amino acids, like α-amino acid (2S)-2-amino-3-(1H-4-indolyl)propanoic acid, using Fmoc derivatives. These novel amino acids can be incorporated into bioactive synthetic peptides, showing the versatility of Fmoc-protected amino acids in peptide synthesis (Fauq et al., 1998).

Transporter Efficiency of Peptides

The use of cyclic peptides containing tryptophan and arginine residues synthesized through Fmoc solid-phase chemistry has been evaluated for their molecular transporter efficiency. This research provides insights into the potential application of these peptides in drug delivery systems (Hanna et al., 2018).

Peptide Synthesis for Medical Research

Fmoc-5-chloro-DL-tryptophan has been utilized in the synthesis of tryptophan-containing dipeptide derivatives for medical research, specifically as antagonists in various biological applications (Hwang et al., 2013).

将来の方向性

Fmoc-5-chloro-DL-tryptophan is a valuable resource for research in the post-genomic world . Its many beneficial attributes, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

特性

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDPQCSRZAYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-chloro-DL-tryptophan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)